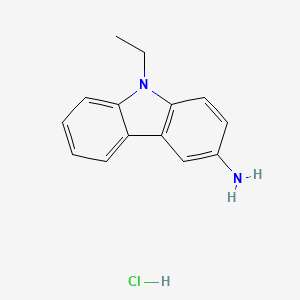

3-Amino-9-ethylcarbazole hydrochloride

描述

3-Amino-9-ethylcarbazole hydrochloride: is a chemical compound commonly used as a chromogenic substrate in immunohistochemistry. It is particularly useful for visualizing sections stained with horseradish peroxidase-conjugated secondary antibodies. The compound forms a red water-insoluble precipitate upon chromogenic oxidation, which helps in visualizing the location of the antigen detected by the horseradish peroxidase-conjugated antibody .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-9-ethylcarbazole hydrochloride typically involves the alkylation of carbazole followed by nitration and subsequent reduction. The general steps are as follows:

Alkylation: Carbazole is alkylated using ethyl bromide in the presence of a base such as potassium carbonate to form 9-ethylcarbazole.

Nitration: The 9-ethylcarbazole is then nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce a nitro group at the 3-position, forming 3-nitro-9-ethylcarbazole.

Reduction: The nitro group is reduced to an amino group using a reducing agent such as iron powder and hydrochloric acid, yielding 3-Amino-9-ethylcarbazole.

Formation of Hydrochloride Salt: The final step involves the conversion of 3-Amino-9-ethylcarbazole to its hydrochloride salt by treating it with hydrochloric acid.

Industrial Production Methods: Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

化学反应分析

Types of Reactions:

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide and horseradish peroxidase are commonly used for chromogenic oxidation.

Reduction: Iron powder and hydrochloric acid are used for the reduction of the nitro group to an amino group.

Substitution: Various reagents such as halogenated organics, peroxides, and phenols can be used for substitution reactions.

Major Products Formed:

Oxidation: Red water-insoluble precipitate.

Reduction: 3-Amino-9-ethylcarbazole.

Substitution: Various substituted derivatives depending on the reagents used.

科学研究应用

Applications in Medicinal Chemistry

2.1 Anticancer Properties

Research has shown that 3-amino-9-ethylcarbazole derivatives exhibit potential anticancer activities. In a bioassay conducted by the National Institutes of Health, it was found that this compound induced neoplastic lesions in laboratory animals, indicating its carcinogenic potential . However, derivatives designed from this compound have been studied for their therapeutic effects against cancer.

Case Study: Neuroprotective Agents

A series of compounds synthesized from 3-amino-9-ethylcarbazole have shown promise as neuroprotective agents for conditions like Alzheimer's disease. For instance, one derivative demonstrated significant neuroprotective effects in vitro, suggesting potential for further development .

Applications in Material Science

3.1 Organic Light-Emitting Diodes (OLEDs)

Due to its unique electronic properties, 3-amino-9-ethylcarbazole is utilized in the fabrication of organic light-emitting diodes. Its ability to act as a fluorescent monomer has been exploited in creating materials for optical devices and functional coatings .

Data Table: Material Applications

| Application | Description |

|---|---|

| Organic Light-Emitting Diodes | Used as a fluorescent monomer |

| Functional Coatings | Serves as a component in protective layers |

| Chemosensors | Employed in sensors for chemical detection |

Immunohistochemistry Applications

One of the most notable applications of this compound is as a chromogenic substrate in immunohistochemistry. It is primarily used for visualizing antigens in tissue sections stained with horseradish peroxidase (HRP)-conjugated antibodies. Upon reaction with HRP, it produces a red precipitate that allows for clear visualization of target proteins within tissue samples .

Mechanism:

- The chromogenic reaction catalyzed by HRP leads to the formation of an insoluble red precipitate.

- This precipitate can be destained using organic solvents, which enhances the versatility of the staining process.

作用机制

The mechanism of action of 3-Amino-9-ethylcarbazole hydrochloride involves its oxidation by horseradish peroxidase in the presence of hydrogen peroxide. This oxidation reaction leads to the formation of a red water-insoluble precipitate, which helps in visualizing the location of the antigen detected by the horseradish peroxidase-conjugated antibody . The molecular targets involved are the antigens present in the tissue sections, and the pathways include the chromogenic oxidation catalyzed by horseradish peroxidase .

相似化合物的比较

- 9-Ethylcarbazole

- 3-Bromo-9-ethylcarbazole

- 3,6-Dibromo-9-ethylcarbazole

- 9-Methylcarbazole

- 2-(1H-indol-1-yl)ethanamine

Comparison: 3-Amino-9-ethylcarbazole hydrochloride is unique due to its specific use as a chromogenic substrate in immunohistochemistry. While other similar compounds like 9-Ethylcarbazole and 9-Methylcarbazole may have similar structural features, they do not possess the same chromogenic properties and are not used in the same applications .

生物活性

3-Amino-9-ethylcarbazole hydrochloride, a derivative of carbazole, has garnered attention due to its diverse biological activities, including antimicrobial, anticancer, and neuroprotective properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Molecular Formula: C14H15ClN2

Molecular Weight: 210.274 g/mol

Melting Point: 85-88 °C

Density: 1.2 g/cm³

Boiling Point: 420.9 °C at 760 mmHg

These properties indicate that this compound is stable under normal laboratory conditions, making it suitable for various applications in biological research.

Antimicrobial Activity

Research has demonstrated that derivatives of 3-amino-9-ethylcarbazole exhibit significant antimicrobial properties. A study evaluated a series of N1-(4-chloro-9-ethylcarbazol-3-yl)amidrazones synthesized from this compound against various bacterial strains:

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 7a | Staphylococcus aureus (MRSA) | 8 µg/mL |

| 7b | Bacillus cereus | 16 µg/mL |

| 7f | Klebsiella pneumoniae | 4 µg/mL |

| 7h | Salmonella typhimurium | 32 µg/mL |

Among the tested compounds, 7f showed the highest activity against MRSA and 7b was effective against Bacillus cereus, suggesting potential applications in treating resistant bacterial infections .

Anticancer Activity

The anticancer potential of 3-amino-9-ethylcarbazole and its derivatives has been explored in various studies. Notably, N1-(4-chloro-9-ethylcarbazol-3-yl)amidrazones displayed substantial cytotoxic effects against several cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 5.2 |

| K562 (Leukemia) | 2.9 |

| A549 (Lung Cancer) | 4 |

These findings indicate that these derivatives could serve as potential lead compounds for developing new anticancer therapies .

Neuroprotective Properties

In addition to antimicrobial and anticancer activities, certain derivatives of 3-amino-9-ethylcarbazole have been identified as neuroprotective agents. For instance, compounds synthesized for use in Alzheimer's disease models showed promising results in protecting neuronal cells from apoptosis . The neuroprotective mechanism is hypothesized to involve modulation of oxidative stress pathways and inflammation.

Case Studies

- Antiviral Activity : A derivative of 3-amino-9-ethylcarbazole was reported to exhibit anti-HCV activity. The compound's mechanism involves inhibiting viral replication, making it a candidate for further antiviral drug development .

- Material Science Applications : Beyond biological applications, derivatives of this compound have been utilized in creating functional materials such as organic light-emitting diodes (OLEDs) and chemosensors due to their unique electronic properties derived from the carbazole structure .

属性

IUPAC Name |

9-ethylcarbazol-3-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2.ClH/c1-2-16-13-6-4-3-5-11(13)12-9-10(15)7-8-14(12)16;/h3-9H,2,15H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUYSTZWIFZYHRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)N)C3=CC=CC=C31.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2.ClH, C14H15ClN2 | |

| Record name | 3-AMINO-9-ETHYLCARBAZOLE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19774 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

6109-97-3 | |

| Record name | 9H-Carbazol-3-amine, 9-ethyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6109-97-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID2020054 | |

| Record name | 3-Amino-9-ethylcarbazole hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2020054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

3-amino-9-ethylcarbazole hydrochloride is a bluish-green powder. (NTP, 1992) | |

| Record name | 3-AMINO-9-ETHYLCARBAZOLE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19774 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 68 °F (NTP, 1992) | |

| Record name | 3-AMINO-9-ETHYLCARBAZOLE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19774 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

6109-97-3; 57360-17-5, 57360-17-5, 6109-97-3 | |

| Record name | 3-AMINO-9-ETHYLCARBAZOLE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19774 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 9H-Carbazol-3-amine, 9-ethyl-, hydrochloride (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57360-17-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9H-Carbazol-3-amine, 9-ethyl-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057360175 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Amino-9-ethylcarbazole hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7426 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Amino-9-ethylcarbazole hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2020054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (9-ethyl-9H-carbazol-3-yl)ammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.520 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-AMINO-9-ETHYLCARBAZOLE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/12C4938KM9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。